Z-D-Tyr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

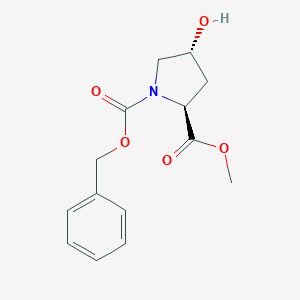

®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is a chiral compound that belongs to the class of amino acids It features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a hydroxyphenyl group on the side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

Formation of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction. This can be done by reacting a suitable precursor with a phenol derivative under basic conditions.

Coupling Reaction: The protected amino acid is then coupled with the hydroxyphenyl derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinones

Reduction: Deprotected amino acid

Substitution: Ethers or esters

Applications De Recherche Scientifique

Chemistry

Synthesis of Peptides and Proteins

Z-D-Tyr-OH serves as a crucial building block in peptide synthesis due to its protected amino group, which allows for selective reactions without interference from the amino group during coupling processes. This property facilitates the construction of complex peptides and proteins essential for biochemical research and therapeutic applications.

Chiral Catalysts

The compound is utilized as a chiral ligand in asymmetric synthesis, where it aids in producing enantiomerically pure compounds. Its ability to form stable complexes with metal catalysts enhances the efficiency of various chemical reactions, making it valuable in synthetic organic chemistry.

Biology

Enzyme Inhibitors

this compound is instrumental in designing enzyme inhibitors for research purposes. Its structural features allow it to mimic natural substrates or products, enabling the development of specific inhibitors that can modulate enzyme activity. For instance, studies have shown that peptides containing D-tyrosine can inhibit tyrosinase activity, which is critical for melanin synthesis in various biological contexts .

Protein Engineering

In protein engineering, this compound is employed to study protein structure and function. Its incorporation into peptide sequences can alter the physical and chemical properties of proteins, providing insights into folding mechanisms and interactions with other biomolecules.

Medicine

Drug Development

As a precursor in pharmaceutical synthesis, this compound plays a significant role in developing new drugs. Its derivatives have been explored for potential therapeutic effects against various diseases, including cancer and metabolic disorders. The compound's ability to influence neurotransmitter levels also makes it a candidate for neuropharmacological studies.

Diagnostic Agents

this compound is used in developing diagnostic agents for imaging techniques. Its derivatives can be labeled with radioactive isotopes or fluorescent markers to enhance the visualization of biological processes in vivo, aiding in disease diagnosis and monitoring.

Industry

Material Science

In material science, this compound contributes to synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength or alter thermal properties, making it useful in developing advanced materials for various applications.

Agriculture

The compound is also employed in agrochemical development. Research indicates that this compound derivatives may exhibit herbicidal or fungicidal properties, providing new avenues for sustainable agricultural practices.

Table 1: Applications of Z-D-Tyrosine Hydrochloride

Mécanisme D'action

The mechanism of action of ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the benzyloxycarbonyl protecting group.

®-2-(((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

®-2-(((Methoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Has a methoxycarbonyl (Moc) protecting group.

Uniqueness

®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research applications.

Activité Biologique

Introduction

Z-D-Tyr-OH, or Z-D-Tyrosine (Benzyl)-Hydroxyl, is a protected form of the amino acid D-Tyrosine, which plays a significant role in various biochemical processes. This compound is primarily utilized in peptide synthesis due to its protective groups that allow for selective reactions. Understanding the biological activity of this compound is crucial for its applications in medicinal chemistry and biochemistry.

This compound is characterized by the presence of a benzyloxycarbonyl (Z) group protecting the amino group and a benzyl (Bzl) group protecting the phenolic hydroxyl group. This protection strategy is essential for preventing unwanted side reactions during peptide synthesis. The synthesis of this compound involves several key steps that ensure the integrity of the reactive sites, allowing for controlled reactions during subsequent peptide formation.

Table 1: Chemical Structure and Properties of this compound

| Property | Description |

|---|---|

| Chemical Name | Z-D-Tyrosine (Benzyl)-Hydroxyl |

| CAS Number | 92455-53-3 |

| Molecular Formula | C₁₁H₁₃N₁O₃ |

| Functional Groups | Amine, Hydroxyl, Aromatic |

This compound does not exhibit inherent biological activity on its own; rather, its biological relevance arises from the peptides synthesized using this compound. The protective groups allow for selective deprotection, enabling the formation of specific peptide sequences that can interact with various biological targets. The interactions depend on the specific peptides formed from this compound, influencing their biological activity and functionality.

Case Studies

-

Inhibition of Tyrosinase Activity

- A study demonstrated that peptides containing D-tyrosine negatively regulate melanin synthesis by inhibiting tyrosinase activity. For instance, peptapeptide-18 containing D-tyrosine at either terminus significantly decreased melanin content and tyrosinase activity in MNT-1 cells . This suggests that this compound could be utilized in developing cosmetic peptides aimed at reducing melanin production.

-

Neurochemical Effects

- Research indicates that while L-Tyrosine can increase catecholamine metabolism, D-Tyrosine (the enantiomer) has negligible effects on tyrosine hydroxylase (TH) activity. This highlights the stereospecific nature of tyrosine's effects on neurotransmitter synthesis . Peptides synthesized from this compound may exhibit unique neurochemical properties depending on their structure and sequence.

- Peptide Synthesis and Modification

Table 2: Summary of Biological Activities Related to D-Tyrosine

Propriétés

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRMUCXATQAAMN-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.